molecular formula C12H16O5S2 B587131 1-Thio-|A-D-glucose 1-Benzenesulfenothioate CAS No. 1189134-15-3

1-Thio-|A-D-glucose 1-Benzenesulfenothioate

Cat. No.: B587131
CAS No.: 1189134-15-3
M. Wt: 304.375
InChI Key: BRZSUUGAVYFRNR-PFOINOEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thio-|A-D-glucose 1-Benzenesulfenothioate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O5S2 and its molecular weight is 304.375. The purity is usually 95%.
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Properties

IUPAC Name

(3S,5S,6S)-2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSUUGAVYFRNR-PFOINOEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SS[C@H]2[C@H](C([C@@H](C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858474
Record name (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189134-15-3
Record name (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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